3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine
Overview
Description
3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine is a unique molecule due to its highly reactive nature. It is a chiral molecule, meaning that it can exist in two different forms depending on the orientation of its asymmetric carbon atom. This molecule is often used in scientific research due to its versatile applications. It has been used for a variety of purposes, such as in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the development of new materials. In
Scientific Research Applications
Hetarynes and Aromatic Nucleophilic Substitution
- Studies have shown that compounds similar to 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine can undergo reactions involving hetarynes and aromatic nucleophilic substitution. This process involves the interaction of compounds with potassium amide in liquid ammonia, resulting in the formation of amino compounds and exploring the mechanisms of these reactions (Martens & Hertog, 2010).
Application in Radiopharmaceutical Synthesis
- The compound has potential applications in the synthesis of radiopharmaceuticals. For instance, no-carrier-added 4-[18F]fluorophenol can be used to introduce a 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals, illustrating the compound's relevance in this field (Stoll et al., 2004).
Nucleophilic Substitution with Rearrangement
- In chemical reactions, 3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine can exhibit nucleophilic substitution with rearrangement. This can be seen in reactions involving 3-bromo-2-nitrobenzo[b]thiophene and amines, where unexpected structures and isomers are formed, contributing to the understanding of complex chemical reactions (Guerrera et al., 1995).
properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCCQQYVXDQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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